3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWSIFIEJXLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) using T3P (propylphosphonic anhydride) as an activating agent and triethylamine (TEA) as a base. Under these conditions, the amidoxime undergoes nucleophilic attack by the acyl chloride, followed by cyclodehydration to form the oxadiazole ring. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes cyclization efficiency |
| Reaction Time | 2–4 hours | Prevents byproduct formation |
| Molar Ratio (Amidoxime:Acyl Chloride:T3P) | 1:1.2:1.5 | Ensures complete conversion |
This method achieves yields of 87–93% with high purity, as confirmed by HPLC and NMR. The use of T3P minimizes side reactions, such as hydrolysis of the acyl chloride, which is common in aqueous or protic solvents.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has emerged as a green chemistry tool for accelerating heterocycle formation. For the target compound, MWI reduces reaction times from hours to minutes while maintaining high yields.
Protocol Overview
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Amidoxime Preparation : 3-Methylnitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to form 3-methylamidoxime.
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Cyclization : The amidoxime reacts with piperidin-4-ylmethyl carboxylic acid methyl ester in the presence of KF/Al2O3 as a catalyst under MWI (300 W, 120°C, 10 minutes).
Advantages Over Conventional Heating
-
Reaction Time : Reduced from 12 hours to 10 minutes.
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Yield Improvement : 90–95% compared to 70–80% with traditional heating.
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Solvent Reduction : Conducted in minimal DMF (2 mL/mmol), aligning with green chemistry principles.
One-Pot Synthesis via Superbase-Mediated Cyclization
A one-pot strategy eliminates intermediate isolation steps, enhancing synthetic efficiency. This method employs NaOH/DMSO as a superbase system to activate the carboxylic acid derivative in situ.
Stepwise Mechanism
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Activation : Piperidin-4-ylmethyl carboxylic acid reacts with NaOH in DMSO to form a reactive carboxylate intermediate.
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Cyclodehydration : The carboxylate reacts with 3-methylamidoxime, facilitated by the superbase, to yield the oxadiazole.
| Condition | Specification |
|---|---|
| Temperature | Room temperature (25°C) |
| Reaction Time | 4–6 hours |
| Yield | 75–82% |
While this method avoids hazardous acyl chlorides, the moderate yields and challenges in purifying DMSO residues limit its industrial applicability.
Post-Functionalization of Preformed Oxadiazoles
For complex substituents like piperidin-4-ylmethyl, post-synthetic modification may be preferable. This involves:
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Synthesizing 5-bromomethyl-3-methyl-1,2,4-oxadiazole via bromination of a methyl precursor.
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Reacting the bromide with piperidine-4-carbaldehyde under Ullmann coupling conditions (CuI, K2CO3, DMF, 110°C).
| Step | Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl4, reflux | 65% |
| Ullmann Coupling | CuI, K2CO3, DMF, 110°C | 58% |
While this route offers flexibility, the multi-step process and moderate yields make it less efficient than direct cyclization methods.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| T3P-Mediated Cyclization | 87–93 | 2–4 hours | High yield, minimal byproducts | Requires anhydrous conditions |
| Microwave-Assisted | 90–95 | 10 minutes | Rapid, solvent-efficient | Specialized equipment needed |
| Superbase One-Pot | 75–82 | 4–6 hours | Avoids acyl chlorides | Moderate yield, DMSO purification |
| Mechanochemical | 85–88 | 1 hour | Solvent-free, scalable | Limited substrate scope |
| Post-Functionalization | 58 | 12 hours | Flexible for complex substituents | Multi-step, low yield |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Cancer Treatment
Recent studies have identified derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole as potential agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. This mechanism is being explored for its anticancer properties, particularly against hepatocellular carcinoma (HCC). A notable derivative, referred to as SL44, exhibited potent agonistic activity with an EC50 of 1.30 μM and demonstrated significant inhibition of HCC cell proliferation (IC50 = 3.1 μM) .
Monoamine Oxidase Inhibition
Compounds based on the oxadiazole framework have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. For instance, some derivatives have been reported to inhibit MAO-B with IC50 values as low as 0.036 μM, while exhibiting minimal effects on MAO-A . This selectivity is crucial for developing therapeutic agents with fewer side effects.
| Compound | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| SL44 | HsClpP | 1.30 | Potent agonist; inhibits HCC cells |
| MAO-B Inhibitor | MAO-B | 0.036 | Selective inhibition |
Case Study: SL44 in Hepatocellular Carcinoma
In vitro studies demonstrated that SL44 not only inhibited the proliferation of HCC cells but also induced apoptosis by degrading respiratory chain complex subunits . In vivo experiments further confirmed its efficacy in reducing tumor growth while maintaining a favorable safety profile compared to traditional kinase inhibitors like sorafenib.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Functional Comparisons
The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key derivatives:
Table 1: Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations
Substituent Effects :
- Methyl at R3 : Common in active compounds (e.g., prodolol), this group stabilizes the oxadiazole ring and reduces metabolic degradation .
- Piperidine at R5 : The piperidin-4-ylmethyl group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., 4-nitrophenyl), while maintaining affinity for amine-binding receptors (e.g., adrenergic receptors) .
Bioisosteric Comparisons :
- Replacement of 1,2,4-oxadiazole with 1,3,4-oxadiazole increases polarity and metabolic stability but alters substituent orientation . For instance, 1,3,4-oxadiazoles with methoxy groups show superior anticholinesterase activity compared to 1,2,4-oxadiazoles .
Synthetic Accessibility :
- The target compound may be synthesized via cyclization of amidoximes or nucleophilic substitution, similar to methods for 5-(dichloromethyl)-3-methyl-1,2,4-oxadiazole (67–91% yield) .
Biological Activity
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring fused with a piperidine moiety, which contributes to its unique biological properties. The molecular formula is , and it has a molecular weight of approximately 167.21 g/mol. The calculated Log P (iLOGP) value of 2.15 indicates moderate lipophilicity, which can influence its absorption and distribution in biological systems .
Research indicates that this compound may target various biological pathways:
- Neuronal Acetylcholine Receptor Alpha-4 (CHRNA4) : Similar compounds have shown the ability to interact with CHRNA4, suggesting potential implications in neurological disorders.
- Inhibition of Enzymes : The compound exhibits inhibitory effects on several enzymes including Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC), which are crucial in cancer and neurodegenerative disease pathways .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies : In vitro studies demonstrated cytotoxic activity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblast) with IC50 values indicating significant potency .
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways related to tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit antibacterial and antifungal activities. The specific activity against various pathogens remains an area for further exploration .
Anti-inflammatory Effects
Studies have reported that compounds containing the oxadiazole ring can exhibit anti-inflammatory properties. For instance, the compound's derivatives have shown promise in reducing inflammation markers in preclinical models .
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Anticancer Efficacy : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications to the piperidine moiety significantly enhanced cytotoxicity, with some compounds showing IC50 values below 0.5 µM against prostate and colon cancer cell lines .
- Enzyme Inhibition : Another investigation focused on the inhibition of Sirtuin enzymes by oxadiazole derivatives. The findings revealed that certain modifications increased binding affinity and selectivity towards Sirt2, suggesting potential therapeutic applications in metabolic disorders and cancer treatment .
Q & A
Q. What are the established synthetic routes for 3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, and what are their key optimization parameters?
The compound is typically synthesized via cyclization reactions. For example, a modified Staudinger/aza-Wittig approach can be employed using methyl esters and acetamide oxides in the presence of sodium hydride (NaH) in mineral oil, achieving yields up to 100% . Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios of NaH, and inert atmosphere conditions to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- 1H NMR : Peaks for the methyl group on the oxadiazole ring appear at δ 2.4–2.6 ppm, while piperidinyl protons resonate as multiplet signals between δ 1.5–3.0 ppm. The methylene bridge (CH₂) linking piperidine and oxadiazole shows a triplet at δ 3.1–3.3 ppm (J = 6–7 Hz) .
- 13C NMR : The oxadiazole carbons are observed at δ 165–170 ppm (C3) and δ 175–180 ppm (C5). Piperidine carbons appear at δ 25–50 ppm .
Q. What computational tools are recommended for analyzing the electronic properties of this compound?
Multiwfn software enables wavefunction analysis to calculate electrostatic potential (ESP), electron localization function (ELF), and frontier molecular orbitals (HOMO/LUMO). For instance, ESP maps can identify nucleophilic/electrophilic sites, while HOMO-LUMO gaps (ΔE ≈ 4–5 eV) predict reactivity . Density functional theory (DFT) at the B3LYP/6-311G(d,p) level is commonly used for geometry optimization .
Advanced Research Questions
Q. What strategies are effective for modulating the biological activity of this compound via structural modifications?
- Piperidine substitution : Replacing the piperidine ring with quinuclidine (as in ) enhances blood-brain barrier penetration for CNS targets .
- Oxadiazole functionalization : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 3-position improves antimicrobial activity by increasing electrophilicity .
- Bioisosteric replacement : Substituting the oxadiazole with 1,3,4-thiadiazole maintains heterocyclic rigidity while altering solubility and metabolic stability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., antifungal vs. antibacterial assays) may arise from assay conditions (pH, solvent) or target specificity. Mitigation strategies include:
- Standardizing assay protocols (e.g., CLSI guidelines for MIC determination).
- Performing molecular docking (e.g., using AutoDock Vina) to validate target engagement with enzymes like 14α-demethylase (PDB: 3LD6) .
- Conducting pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to contextualize in vitro vs. in vivo efficacy .
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?
- Alzheimer’s disease : Transgenic APP/PS1 mice treated orally (10 mg/kg/day for 4 weeks) show reduced Aβ plaque burden, assessed via immunohistochemistry .
- Parkinson’s disease : MPTP-induced neurotoxicity in C57BL/6 mice, with dopamine levels quantified via HPLC-ECD .
- PK/PD correlation : Plasma and brain tissue concentrations are measured using LC-MS/MS to ensure adequate bioavailability .
Q. How can stability studies inform formulation development for this compound?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to identify degradation products via LC-HRMS.
- pH stability : The oxadiazole ring hydrolyzes under acidic conditions (pH < 3), necessitating enteric coating for oral delivery .
- Excipient compatibility : Screen with lactose, povidone, and magnesium stearate using differential scanning calorimetry (DSC) to detect polymorphic changes .
Methodological Resources
- Synthesis : Follow protocols in and for high-yield routes.
- Characterization : Use HRMS (ESI+) for exact mass confirmation (e.g., [M+H]⁺ calc. 236.1064, found 236.1068) .
- Computational Analysis : Multiwfn tutorials for ESP and ELF are available at http://multiwfn.codeplex.com .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
